N-(4-hydroxyphenyl)-N-methylbenzenesulfonamide

Description

IUPAC Nomenclature and Structural Representation

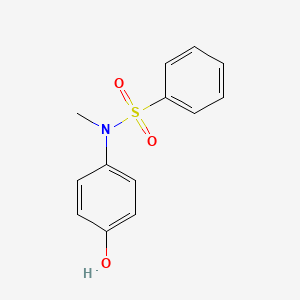

The International Union of Pure and Applied Chemistry nomenclature for this compound is this compound, which systematically describes the molecular structure according to established naming conventions. This nomenclature indicates the presence of a benzene ring substituted with a sulfonamide group, where the nitrogen atom is connected to both a methyl group and a 4-hydroxyphenyl group. The IUPAC naming system provides an unambiguous method for identifying the compound's structural features, ensuring consistent communication among researchers and practitioners in the field.

The molecular formula C₁₃H₁₃NO₃S accurately represents the atomic composition, indicating thirteen carbon atoms, thirteen hydrogen atoms, one nitrogen atom, three oxygen atoms, and one sulfur atom. The molecular weight is consistently reported as 263.31 grams per mole across multiple authoritative sources, providing a fundamental parameter for quantitative analysis and compound identification procedures.

Structural representation through various notation systems enhances the compound's identification accuracy. The SMILES notation CN(C1=CC=C(C=C1)O)S(=O)(=O)C2=CC=CC=C2 provides a linear text-based representation of the molecular structure. Additionally, the InChI notation InChI=1S/C13H13NO3S/c1-14(11-7-9-12(15)10-8-11)18(16,17)13-5-3-2-4-6-13/h2-10,15H,1H3 offers a more detailed structural description that includes connectivity information and hydrogen placement. The corresponding InChI Key KEXHDBRVBCNPPY-UHFFFAOYSA-N serves as a unique identifier that facilitates database searches and chemical informatics applications.

CAS Registry Number and Alternative Chemical Identifiers

The Chemical Abstracts Service Registry Number for this compound is 34523-31-4, which serves as the primary international identifier for this compound. This unique numerical identifier is maintained by the Chemical Abstracts Service and provides an unambiguous method for compound identification across databases, literature, and regulatory documents. The consistency of this CAS number across multiple independent sources confirms its reliability as the standard identifier for this specific chemical entity.

Several additional chemical identifiers enhance the compound's accessibility in various databases and information systems. The MDL Number MFCD00584832 provides identification within the MDL Information Systems database. The European Community Number, when available, facilitates regulatory identification within European Union chemical registration systems. The Unique Ingredient Identifier system may assign specific codes for pharmaceutical and cosmetic applications, though such identifiers are application-specific rather than universal.

Table 1: Primary Chemical Identifiers for this compound

| Identifier Type | Value | Source Reference |

|---|---|---|

| CAS Registry Number | 34523-31-4 | |

| Molecular Formula | C₁₃H₁₃NO₃S | |

| Molecular Weight | 263.31 g/mol | |

| MDL Number | MFCD00584832 | |

| InChI Key | KEXHDBRVBCNPPY-UHFFFAOYSA-N |

Propriétés

IUPAC Name |

N-(4-hydroxyphenyl)-N-methylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO3S/c1-14(11-7-9-12(15)10-8-11)18(16,17)13-5-3-2-4-6-13/h2-10,15H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEXHDBRVBCNPPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=C(C=C1)O)S(=O)(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90368080 | |

| Record name | N-(4-Hydroxyphenyl)-N-methylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90368080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34523-31-4 | |

| Record name | N-(4-Hydroxyphenyl)-N-methylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90368080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-hydroxyphenyl)-N-methylbenzenesulfonamide typically involves the reaction of 4-hydroxyaniline with benzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction proceeds through the formation of an intermediate sulfonyl chloride, which then reacts with the amine group of 4-hydroxyaniline to form the desired sulfonamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Des Réactions Chimiques

O-Methylation of the Phenolic Hydroxyl Group

This reaction modifies the phenolic -OH group using trimethyl phosphate (TMP) and calcium hydroxide under mild conditions .

Mechanistic Insight :

The reaction proceeds via an SN2 mechanism, where Ca(OH)₂ deprotonates the phenolic hydroxyl group, generating a phenoxide ion. This nucleophile attacks the electrophilic methyl group of TMP, forming the methyl ether .

Sulfonamide Group Reactivity

The benzenesulfonamide moiety participates in hydrogen bonding and acid-base reactions due to its -SO₂NH- linkage .

Key Observations :

-

Hydrogen Bonding : Stabilizes crystal structures via N–H···O and O–H···O interactions .

-

Acid Sensitivity : Protonation occurs under strongly acidic conditions, potentially leading to sulfonic acid formation (speculative, based on general sulfonamide chemistry).

Comparative Analysis with Structural Analogues

The methylation pattern (N-methyl vs. 4-methylbenzenesulfonamide) significantly alters reactivity:

Stability Considerations

Applications De Recherche Scientifique

Medicinal Chemistry Applications

1.1 Anticancer Activity

Fenretinide has been extensively studied for its potential anticancer properties. It has shown efficacy in inducing apoptosis in various cancer cell lines, particularly those resistant to all-trans-retinoic acid. The compound interacts with retinoic acid receptors (RARs) and has been reported to inhibit the growth of prostate cancer cells and reduce the risk of contralateral breast cancer in women.

1.2 Mechanism of Action

The mechanism of action involves several biochemical pathways:

- Apoptosis Induction : Fenretinide induces apoptosis through lysosomal membrane permeabilization and the cytosolic relocation of cathepsin D.

- Enzyme Inhibition : It inhibits dihydroceramide Δ4-desaturase 1 (DEGS1), affecting sphingolipid metabolism, which is crucial for cell survival and proliferation.

Biochemical Applications

2.1 Enzyme Activity Probes

The compound serves as a valuable probe in biochemical assays to study enzyme activities and protein interactions. Its structural characteristics allow it to bind selectively to specific enzymes, making it useful in research focused on enzyme kinetics and inhibition studies .

2.2 Carbonic Anhydrase Inhibition

Recent studies have explored the synthesis of derivatives of N-(4-hydroxyphenyl)-N-methylbenzenesulfonamide as inhibitors of human carbonic anhydrases (hCAs). These compounds demonstrated significant inhibitory activity against tumor-associated isoenzymes hCA IX and hCA XII, indicating potential therapeutic applications in cancer treatment .

Industrial Applications

3.1 Synthesis Building Block

In synthetic organic chemistry, this compound is utilized as a building block for developing more complex organic molecules. Its ability to undergo various chemical reactions, such as oxidation and substitution, makes it a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals .

3.2 Development of Dyes and Pigments

The compound is also employed in the production of dyes and pigments due to its unique chemical structure, which imparts distinct color properties when incorporated into different matrices.

Case Studies

5.1 Study on Anticancer Efficacy

A notable study published in Cancer Research demonstrated that Fenretinide significantly inhibited the growth of several human cancer cell lines at low micromolar concentrations. The study highlighted its potential as a chemopreventive agent for breast and prostate cancers .

5.2 Evaluation as an Anti-VRE Agent

Another investigation focused on the effectiveness of derivatives based on this compound against vancomycin-resistant Enterococcus faecalis. The results indicated that certain derivatives exhibited potent antibacterial activity, suggesting new avenues for treating resistant bacterial infections .

Mécanisme D'action

The mechanism of action of N-(4-hydroxyphenyl)-N-methylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound can interfere with the synthesis of folic acid, which is essential for bacterial growth and replication. This mechanism is similar to that of other sulfonamide antibiotics.

Comparaison Avec Des Composés Similaires

Substituent Variations on the Benzenesulfonamide Core

Key structural differences among analogs lie in substituents on the benzene ring or the sulfonamide nitrogen. These modifications influence electronic properties, solubility, and intermolecular interactions:

Impact of Substituents on Physical Properties

Enzyme Inhibition Profiles

The target compound and its derivatives exhibit varied inhibitory effects against enzymes:

- AChE Selectivity : The parent compound’s AChE inhibition is attributed to its N-methyl and 4-hydroxyphenyl groups, which may interact with the enzyme’s catalytic site .

- LOX Potency : Benzoyl substitution (compound 6) enhances LOX inhibition, likely due to increased steric bulk and π-π interactions .

Comparison with Antimicrobial Sulfonamides

This suggests that substituent-driven targeting of specific enzymes (e.g., LOX vs. microbial enzymes) is feasible.

Activité Biologique

N-(4-hydroxyphenyl)-N-methylbenzenesulfonamide, a sulfonamide derivative, has garnered attention in recent research due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

The compound is characterized by the presence of a hydroxyl group and a sulfonamide moiety, which contribute to its biological properties. The general structure can be represented as follows:

This structure allows for interactions with various biological targets, influencing its mechanism of action.

The mechanism of action for this compound involves its binding to specific enzymes and receptors, which can lead to altered enzymatic activity and cellular responses. Notably, it has been studied for its inhibitory effects on carbonic anhydrase (CA) enzymes, which are crucial for various physiological processes including respiration and acid-base balance .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound against a range of pathogens. For instance, it has shown significant inhibition against Staphylococcus aureus and Klebsiella pneumoniae . The effectiveness is often quantified using Minimum Inhibitory Concentration (MIC) values, which indicate the lowest concentration of the compound required to inhibit bacterial growth.

Table 1: Antimicrobial Activity of this compound

| Pathogen | MIC (μg/mL) | Inhibition (%) |

|---|---|---|

| Staphylococcus aureus | 50 | 80.69 |

| Klebsiella pneumoniae | 50 | 79.46 |

| Escherichia coli | 100 | 69.74 |

These results suggest that this compound possesses promising antibacterial properties, making it a candidate for further development as an antimicrobial agent .

Anticancer Activity

In addition to its antimicrobial effects, this compound has also been evaluated for its anticancer properties. Studies have demonstrated that it exhibits significant cytotoxicity against various cancer cell lines, including MDA-MB-231 (triple-negative breast cancer) and MCF-7 (breast cancer). The compound's ability to induce apoptosis in cancer cells is particularly noteworthy.

Table 2: Anticancer Activity Against Breast Cancer Cell Lines

| Compound | Cell Line | IC50 (μM) | Selectivity Ratio |

|---|---|---|---|

| This compound | MDA-MB-231 | 5.5 | 17.5 |

| MCF-7 | 6.31 | - |

The selectivity ratio indicates that the compound is more effective against cancer cells compared to normal cells, highlighting its potential as a therapeutic agent .

Case Studies and Research Findings

A series of studies have explored the efficacy of this compound in both in vitro and in vivo settings. For example:

- Study A : Investigated the compound's effect on MDA-MB-231 cells, revealing a significant increase in apoptotic cells when treated with concentrations as low as 1 μM.

- Study B : Focused on its antibacterial effects against biofilm-forming bacteria, demonstrating substantial reductions in biofilm mass when treated with the compound.

These studies underline the dual functionality of this compound as both an antibacterial and anticancer agent.

Q & A

Basic: What are the recommended methods for synthesizing N-(4-hydroxyphenyl)-N-methylbenzenesulfonamide, and how can purity be optimized?

Methodological Answer:

Synthesis typically involves sulfonylation of 4-aminophenol derivatives. A common route includes reacting 4-hydroxyphenylamine with methylbenzenesulfonyl chloride in the presence of a base (e.g., sodium carbonate) in tetrahydrofuran (THF) or dichloromethane. Post-synthesis purification via silica gel chromatography or recrystallization (e.g., using n-hexane/tetrachloromethane mixtures) is critical to achieve >95% purity . Monitoring reaction progress with TLC and confirming purity via HPLC or NMR is advised. For scale-up, optimizing stoichiometry and solvent polarity reduces side products like disulfonylated derivatives .

Basic: How is the crystal structure of this compound determined, and what intermolecular interactions are critical?

Methodological Answer:

X-ray crystallography is the gold standard. Single crystals are grown via slow evaporation of polar aprotic solvents. Key parameters include measuring bond lengths (e.g., S–N ~1.62 Å) and angles (e.g., C–S–O ~105°). Intermolecular N–H⋯O and O–H⋯O hydrogen bonds stabilize the lattice, forming 3D networks. Use SHELX software for refinement . For ambiguous electron density regions (e.g., methyl group orientation), DFT calculations complement experimental data .

Advanced: How can researchers resolve contradictions in reported biological activity data for sulfonamide derivatives?

Methodological Answer:

Discrepancies often arise from assay conditions (e.g., cell line variability, concentration ranges). For antitumor activity, use standardized panels like the NCI-60 cell line screen and validate with orthogonal assays (e.g., flow cytometry for cell cycle arrest). COMPARE analysis correlates gene expression profiles with mechanistic pathways, distinguishing tubulin-targeting agents (e.g., E7010) from cell cycle disruptors (e.g., E7070) . Cross-referencing structural analogs (e.g., chlorine-substituted derivatives ) clarifies structure-activity relationships (SAR).

Advanced: What experimental strategies optimize sulfonamide derivatives for corrosion inhibition studies?

Methodological Answer:

Evaluate adsorption behavior using electrochemical impedance spectroscopy (EIS) and weight loss measurements in acidic media. Structural modifications (e.g., introducing electron-withdrawing groups like –CF₃ ) enhance adsorption on metal surfaces. FT-IR and SEM confirm inhibitor-film formation. For mechanistic insights, correlate inhibition efficiency with Hammett substituent constants and molecular docking simulations to predict metal-inhibitor interactions .

Basic: What spectroscopic techniques are essential for characterizing sulfonamide derivatives?

Methodological Answer:

- NMR : Confirm regiochemistry via aromatic proton splitting patterns and sulfonamide N–H signals (~10 ppm).

- FT-IR : Identify S=O stretches (~1350–1150 cm⁻¹) and O–H/N–H vibrations (~3400 cm⁻¹).

- Mass Spectrometry : Use HRMS to verify molecular ions (e.g., [M+H]⁺) and fragment patterns for methylbenzenesulfonyl groups .

Advanced: How can computational methods predict the bioactivity of novel sulfonamide analogs?

Methodological Answer:

Combine molecular docking (e.g., AutoDock Vina) with MD simulations to assess target binding (e.g., tubulin or carbonic anhydrase). QSAR models trained on PubChem datasets prioritize substituents enhancing hydrophobicity or hydrogen bonding. Validate predictions with in vitro enzyme inhibition assays (e.g., IC₅₀ determination) .

Basic: What are the key safety considerations when handling this compound?

Methodological Answer:

Use PPE (gloves, goggles) to avoid dermal/ocular exposure. Work in a fume hood due to potential respiratory irritancy. Store in airtight containers away from light. For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose via certified waste facilities. Acute toxicity data (e.g., LD₅₀) should be referenced from supplier SDS sheets .

Advanced: How do substituent variations (e.g., –Cl, –CF₃) impact the physicochemical properties of sulfonamide derivatives?

Methodological Answer:

Electron-withdrawing groups (–Cl, –CF₃) increase acidity of the sulfonamide N–H, enhancing solubility in basic buffers. LogP calculations (e.g., via ChemDraw) predict membrane permeability. X-ray studies show chloro-substituted derivatives exhibit tighter crystal packing via C–Cl⋯π interactions . ThermoGravimetric Analysis (TGA) assesses thermal stability shifts caused by bulky substituents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.